molecular formula C6H7ClO3 B13985089 Cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2R)-rel-

Cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2R)-rel-

Cat. No.: B13985089
M. Wt: 162.57 g/mol
InChI Key: VOUXEEDGGBGRHN-UHFFFAOYSA-N
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Description

Methyl 2-(chlorocarbonyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C6H7ClO3. It is a cyclopropane derivative, characterized by the presence of a chlorocarbonyl group and a carboxylate ester group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(chlorocarbonyl)cyclopropane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of cyclopropane carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then esterified with methanol to yield the desired product . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and the application of heat to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of methyl 2-(chlorocarbonyl)cyclopropane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is common in large-scale production .

Mechanism of Action

The mechanism of action of methyl 2-(chlorocarbonyl)cyclopropane-1-carboxylate involves its reactivity with nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive, making it a key site for chemical transformations. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(chlorocarbonyl)cyclopropane-1-carboxylate is unique due to its specific substitution pattern and the presence of both a chlorocarbonyl and a carboxylate ester group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C6H7ClO3

Molecular Weight

162.57 g/mol

IUPAC Name

methyl 2-carbonochloridoylcyclopropane-1-carboxylate

InChI

InChI=1S/C6H7ClO3/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3

InChI Key

VOUXEEDGGBGRHN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC1C(=O)Cl

Origin of Product

United States

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